1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine
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Overview
Description
1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine is a complex organic compound with a unique structure It belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine typically involves multiple steps. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
- 2,2-bis(5-aminomethyl-2-thienyl)propane
- 2,2-bis(5-methylaminomethyl-2-thienyl)propane
Uniqueness
1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
CAS No. |
6974-91-0 |
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Molecular Formula |
C10H19N3 |
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C10H19N3/c1-7-9(5-11-3)10(6-12-4)8(2)13-7/h11-13H,5-6H2,1-4H3 |
InChI Key |
AKPKIFUMNXWWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C)CNC)CNC |
Origin of Product |
United States |
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